Biochemical Potency & BRD4(1) Selectivity – GNE-781 Achieves >5,400‑Fold Selectivity, Outclassing GNE-272, GNE-049, and SGC-CBP30
GNE-781 exhibits a CBP TR‑FRET IC₅₀ of 0.94 nM and an unprecedented 5425‑fold selectivity over BRD4(1) (IC₅₀ = 5100 nM), far exceeding the selectivity of the predecessor probe GNE-272 (650‑fold) and the next‑generation analog GNE-049 (3820‑fold) [1]. The structurally distinct SGC‑CBP30 offers only 40‑fold selectivity over BRD4(1) . This extraordinary selectivity profile was confirmed by a broader bromodomain panel that also revealed 4250‑fold selectivity for p300 over BRD4(1) [1].
| Evidence Dimension | CBP TR‑FRET IC₅₀ / BRD4(1) IC₅₀ / Fold-Selectivity |
|---|---|
| Target Compound Data | CBP: 0.94 nM; BRD4(1): 5100 nM; Fold-selectivity: 5425 |
| Comparator Or Baseline | GNE-272: CBP 20 nM / BRD4(1) 13 000 nM / 650‑fold; GNE-049: CBP 1.1 nM / BRD4(1) 4200 nM / 3820‑fold; SGC-CBP30: CBP 21 nM / BRD4(1) selectivity ~40‑fold |
| Quantified Difference | 8.3-fold higher selectivity than GNE-272; 1.4-fold higher than GNE-049; >135-fold higher than SGC-CBP30 |
| Conditions | TR‑FRET assay with isolated CBP and BRD4(1) bromodomains; geometric mean of ≥2 determinations |
Why This Matters
For researchers requiring unambiguous attribution of pharmacological effects to CBP/p300 bromodomains rather than BET family members, GNE-781 provides the widest selectivity margin currently available among well‑characterized small‑molecule probes.
- [1] Romero, F. A.; et al. J. Med. Chem. 2017, 60 (22), 9162–9183. View Source
